

# Application Notes: Formulation of Topical Creams with 1,2-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,2-Dodecanediol	
Cat. No.:	B074227	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1,2-Dodecanediol** (CAS No. 1119-87-5) is a versatile, multifunctional ingredient increasingly utilized in the formulation of topical dermatological and cosmetic products. Its unique chemical structure, featuring a 12-carbon alkyl chain with two adjacent hydroxyl groups, imparts a range of desirable properties. Beyond its function as a moisturizing and skin-conditioning agent, **1,2-Dodecanediol** serves as a co-emulsifier, viscosity modulator, and antimicrobial potentiator.[1] Crucially, it is also recognized as an effective skin penetration enhancer, which can improve the bioavailability of active pharmaceutical ingredients (APIs) at the target site.[2][3]

These application notes provide a comprehensive guide to incorporating **1,2-Dodecanediol** into topical cream formulations, complete with detailed experimental protocols for characterization and performance testing.

#### **Formulation Considerations**

**1,2-Dodecanediol** is a waxy solid at room temperature with a melting point of approximately 56-60°C. It is soluble in oils and glycols but has low solubility in water. These properties dictate its incorporation into cream formulations, which are typically oil-in-water (O/W) or water-in-oil (W/O) emulsions.



- In Oil-in-Water (O/W) Emulsions: 1,2-Dodecanediol should be incorporated into the oil
  phase. The oil phase, containing the emulsifiers, lipids, and 1,2-Dodecanediol, is heated to
  approximately 70-75°C to ensure all components are melted and homogenous before being
  combined with the heated water phase.[4]
- In Water-in-Oil (W/O) Emulsions: As part of the continuous phase, **1,2-Dodecanediol** is mixed with the other oil-soluble ingredients and heated. The water phase is then added slowly to the oil phase under continuous homogenization.[5][6]
- Concentration: The typical concentration of **1,2-Dodecanediol** in topical formulations can range from 0.5% to 5.0% (w/w), depending on the desired function—from providing moisturizing and antimicrobial benefits at lower concentrations to acting as a significant penetration enhancer at higher concentrations.

# Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to topical drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. 1,2-Alkanediols, including **1,2-Dodecanediol**, enhance penetration primarily by interacting with and disrupting the ordered structure of these intercellular lipids.[2][7]

The mechanism involves the insertion of the alkanediol's long alkyl chain into the lipid lamellae. This intercalation increases the fluidity and creates disorder within the lipid bilayers, reducing the barrier function of the SC and creating pathways for the API to permeate more easily into the deeper layers of the epidermis and dermis.[2][3] Longer-chain alkanediols are particularly effective at causing this disorder.[2]

#### **Data Presentation**

Table 1: Physicochemical Properties of 1,2-Dodecanediol



Property	Value
IUPAC Name	Dodecane-1,2-diol
CAS Number	1119-87-5
Molecular Formula	C12H26O2
Molecular Weight	202.33 g/mol
Appearance	White solid
Melting Point	56-60 °C
Solubility	Soluble in oils, alcohols; low solubility in water

Table 2: Illustrative Effect of 1,2-Alkanediol Chain Length on Skin Penetration of an API\*

**Cumulative API** 1,2-Alkanediol (5% **Carbon Chain Enhancement Ratio Amount in Skin** w/w) Length (vs. Control) (µg/cm²) Control (No  $1.8 \pm 0.3$ 1.0 Alkanediol) 1,2-Pentanediol 5  $4.5 \pm 0.7$ 2.5 1,2-Hexanediol 6  $8.2 \pm 1.1$ 4.6  $10.1 \pm 1.5$ 1.2-Octanediol 8 5.6

# Table 3: Example O/W Cream Formulation and Key Quality Attributes to be Tested

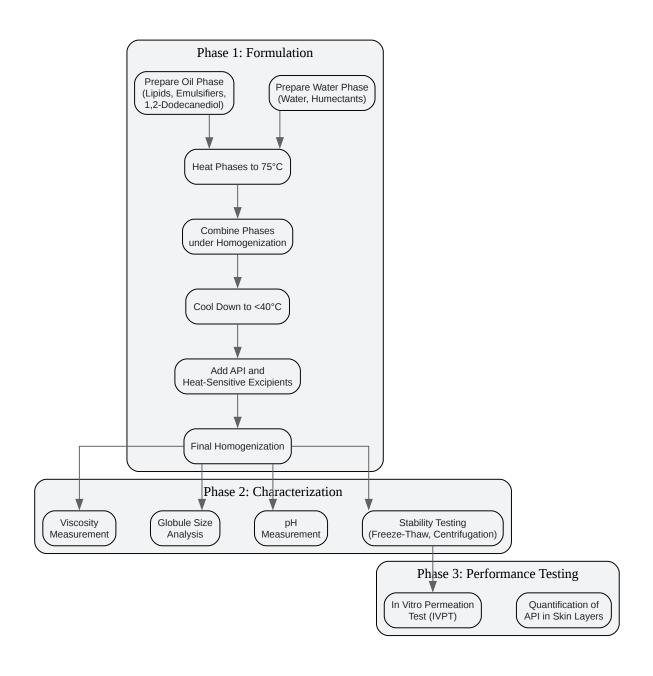
<sup>\*</sup>Data is representative and adapted from studies on various 1,2-alkanediols and APIs to illustrate the general trend.[2][8] The specific enhancement ratio for **1,2-Dodecanediol** must be determined experimentally for the API and formulation of interest.



Ingredient	Function	Concentration (% w/w)
Oil Phase		
Cetearyl Alcohol	Thickener, Emollient	10.0
Caprylic/Capric Triglyceride	Emollient	8.0
1,2-Dodecanediol	Multifunctional Agent	1.0 - 5.0
Ceteareth-20	Emulsifier	3.0
Water Phase		
Deionized Water	Vehicle	q.s. to 100
Glycerin	Humectant	5.0
Cool-Down Phase (<40°C)		
Active Pharmaceutical Ingredient (API)	Active	X.X
Phenoxyethanol	Preservative	0.8
Vitamin E (Tocopherol)	Antioxidant	0.5
Parameter to be Measured	Target	
Viscosity (cP at 25°C)	20,000 - 50,000	
Globule Size (μm)	< 10	
рН	4.5 - 6.0	
Stability (Freeze-Thaw, 3 cycles)	No phase separation	

# **Visualization of Workflows and Mechanisms**

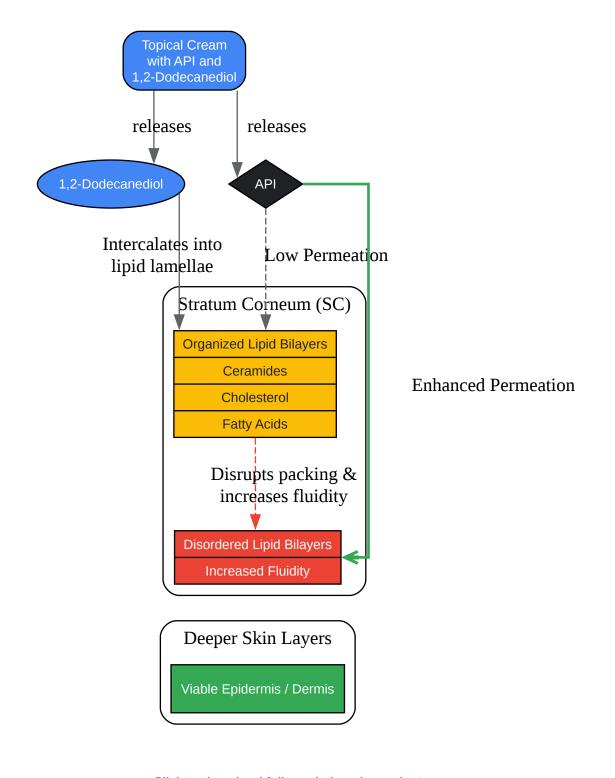




Click to download full resolution via product page

Caption: Experimental workflow for cream formulation and evaluation.





Click to download full resolution via product page

Caption: Mechanism of skin penetration enhancement by **1,2-Dodecanediol**.

# **Experimental Protocols**

Protocol 1: Preparation of an O/W Cream (100g Batch)

### Methodological & Application





- Preparation of Oil Phase: a. In a suitable vessel, combine Cetearyl Alcohol (10.0g),
   Caprylic/Capric Triglyceride (8.0g), 1,2-Dodecanediol (e.g., 2.0g), and Ceteareth-20 (3.0g).
   b. Heat the oil phase to 70-75°C in a water bath, stirring gently until all components are fully melted and the mixture is uniform.
- Preparation of Water Phase: a. In a separate vessel, combine Deionized Water (71.2g) and Glycerin (5.0g). b. Heat the water phase to 70-75°C in a water bath, stirring until uniform.
- Emulsification: a. Slowly add the heated oil phase to the heated water phase while homogenizing at a moderate speed (e.g., 3000-5000 RPM) using a suitable homogenizer. b. Continue homogenization for 10-15 minutes to form a uniform emulsion.
- Cooling: a. Remove the emulsion from the water bath and allow it to cool while stirring gently with a paddle mixer.
- Addition of Cool-Down Phase: a. When the temperature of the emulsion is below 40°C, add the API, Phenoxyethanol (0.8g), and Vitamin E (0.5g). b. Mix thoroughly until all components are uniformly dispersed.
- Final Homogenization and pH Adjustment: a. Homogenize the cream again for 1-2 minutes at a lower speed to ensure uniformity. b. Check the pH of a 10% dispersion of the cream in deionized water and adjust to the target range (4.5-6.0) using citric acid or sodium hydroxide solution, if necessary.

## **Protocol 2: Viscosity Measurement**

- Equipment: Rotational viscometer or rheometer.
- Procedure: a. Equilibrate the cream sample to a controlled temperature (e.g., 25 ± 1°C).[9] b. Select an appropriate spindle/geometry (e.g., cone-plate or parallel-plate for rheometers, specific spindle for viscometers) suitable for the expected viscosity of the cream. c. Place an adequate amount of the cream onto the sample plate, ensuring no air bubbles are trapped. d. Lower the spindle into the sample to the correct measurement position. e. Allow the sample to rest for 1-2 minutes before starting the measurement. f. For a simple viscosity check, measure at a defined rotational speed (e.g., 10 RPM) and record the viscosity in centipoise (cP) after the reading stabilizes (e.g., after 30-60 seconds).[9] g. For a more



detailed rheological profile, perform a shear rate ramp (e.g., from  $1 \text{ s}^{-1}$  to  $100 \text{ s}^{-1}$ ) to observe shear-thinning behavior.[10]

## **Protocol 3: Globule Size Analysis**

- Equipment: Laser diffraction particle size analyzer or optical microscope with a calibrated imaging system.
- Procedure (Laser Diffraction): a. Prepare a dilute dispersion of the cream in a suitable dispersant (e.g., deionized water) to achieve an appropriate obscuration level as per the instrument's recommendation. b. Analyze the sample dispersion using the laser diffraction instrument. c. Record the particle size distribution, paying attention to the mean globule diameter (e.g., D50) and the span of the distribution. The globule size is a critical attribute that can be affected by manufacturing process parameters like homogenization speed and time.[11]

### **Protocol 4: Stability Testing**

- Freeze-Thaw Cycling: a. Place a sample of the cream in a sealed container. b. Subject the sample to at least three cycles of freezing at a low temperature (e.g., -10°C) for 24 hours, followed by thawing at room temperature (25°C) or an elevated temperature (e.g., 45°C) for 24 hours.[12] c. After each cycle, visually inspect the sample for any signs of instability, such as phase separation (creaming or coalescence), crystal growth, or significant changes in color and odor.
- Centrifugation Test: a. Place a sample of the cream into a centrifuge tube. b. Centrifuge the sample at a high speed (e.g., 3000 RPM) for 30 minutes.[12] c. Inspect the sample for any visible phase separation, which indicates poor emulsion stability.

### **Protocol 5: In Vitro Permeation Testing (IVPT)**

- Equipment: Franz diffusion cells.
- Membrane: Excised human or porcine skin.
- Procedure: a. Thaw frozen skin at room temperature and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the



receptor fluid.[13] b. Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizer like Tween 80 to maintain sink conditions) and equilibrate the system to 32°C. c. Apply a finite dose (e.g., 5-10 mg/cm²) of the cream formulation evenly onto the skin surface in the donor compartment. d. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis. e. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid. f. Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC). g. At the end of the experiment, dismount the skin, separate the epidermis from the dermis, and extract the API from each layer to determine its distribution within the skin. h. Calculate the steady-state flux (Jss) and the cumulative amount of API permeated over time.

# Protocol 6: Quantification of 1,2-Dodecanediol in Cream by GC-MS

- Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the simultaneous analysis and quantification of 1,2-alkanediols in complex cosmetic matrices.
   [14]
- Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh approximately 0.5g of the cream into a centrifuge tube. b. Add a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) and an internal standard. c. Vortex vigorously for 5 minutes to extract the 1,2-Dodecanediol from the cream matrix. d. Centrifuge at high speed (e.g., 10,000 RPM) for 15 minutes to separate the solvent layer from the cream excipients. e. Carefully transfer the supernatant (solvent layer) to a clean vial for analysis.
- GC-MS Analysis: a. GC Column: Use a non-polar capillary column (e.g., DB-5ms). b. Injection: Inject 1 μL of the extracted sample into the GC system. c. GC Conditions (Example):
  - Inlet Temperature: 250°C
  - Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
  - Carrier Gas: Helium. d. MS Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.



Quantification: a. Prepare a calibration curve using standard solutions of 1,2-Dodecanediol of known concentrations. b. Plot the peak area ratio (analyte/internal standard) against concentration. c. Determine the concentration of 1,2-Dodecanediol in the sample from the calibration curve. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[14][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. US8349297B2 Topical formulations Google Patents [patents.google.com]
- 2. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration [ouci.dntb.gov.ua]
- 4. formulabotanica.com [formulabotanica.com]
- 5. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 6. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 7. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of dihydroavenanthramide D release and skin penetration by 1,2-alkanediols PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20230270735A1 Topical formulation Google Patents [patents.google.com]
- 10. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models -PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. patents.justia.com [patents.justia.com]



- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- To cite this document: BenchChem. [Application Notes: Formulation of Topical Creams with 1,2-Dodecanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074227#formulation-of-topical-creams-with-1-2-dodecanediol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com